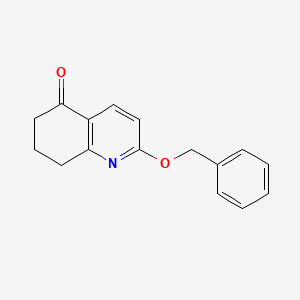

2-benzyloxy-7,8-dihydro-6H-quinolin-5-one

Descripción

Overview of Quinoline (B57606) Core and its Prominence in Medicinal Chemistry Research

The quinoline core is a versatile pharmacophore, recognized for its wide range of pharmacological activities. orientjchem.org Its derivatives have demonstrated a remarkable breadth of biological effects, leading to their use as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. orientjchem.orgidrblab.net The prominence of the quinoline ring in medicinal chemistry is underscored by its presence in numerous established drugs. For instance, chloroquine (B1663885) and primaquine (B1584692) are well-known antimalarial drugs built upon the quinoline framework, while the anticancer agent camptothecin (B557342) and its derivatives also feature this heterocyclic system. The adaptability of the quinoline structure allows for extensive chemical modifications, enabling scientists to fine-tune its biological and physical properties for targeted therapeutic applications. orientjchem.org

The following table provides a snapshot of the diverse biological activities associated with the quinoline scaffold:

| Biological Activity | Examples of Quinoline-Based Compounds |

| Anticancer | Camptothecin, Tipifarnib ekb.eg |

| Antimalarial | Chloroquine, Primaquine, Mefloquine |

| Antibacterial | Ciprofloxacin, Ofloxacin |

| Anti-inflammatory | Various synthetic derivatives |

| Antiviral | Certain quinoline hybrids |

Structural Context of 2-benzyloxy-7,8-dihydro-6H-quinolin-5-one within Dihydroquinolinone Derivatives

The compound this compound belongs to the dihydroquinolinone class of molecules. These are derivatives of quinoline that are partially saturated and contain a ketone group. The dihydroquinolinone skeleton is an important structural unit found in a variety of natural products and synthetic compounds with significant biological activities. nih.gov For example, the 3,4-dihydro-2(1H)-quinolinone moiety is present in FDA-approved drugs like cilostazol (B1669032) and aripiprazole. researchgate.net

Evolution of Research into Benzyloxy-Substituted Quinoline Compounds

The introduction of a benzyloxy group to a quinoline or quinolinone scaffold can significantly influence the compound's biological activity. The benzyloxy group, consisting of a benzyl (B1604629) group linked to an oxygen atom, can act as a protecting group in chemical synthesis and is also an integral structural motif in many quinoline conjugates. Its presence can affect properties such as lipophilicity, which in turn can impact how the molecule interacts with biological targets. ontosight.ai

Research has shown that benzyloxy-substituted quinolines can exhibit a range of biological effects. For instance, some benzyloxy-substituted quinolones have been synthesized and investigated for their antibacterial activity. researchgate.net Furthermore, studies on 8-benzyloxy-substituted quinoline ethers have demonstrated their potential as antimicrobial agents. nih.gov In the context of pyrazolo[4,3-c]quinolines, the incorporation of a benzyloxy substituent has been explored to develop novel ligands with specific biological activities. ontosight.ailookchem.com While these studies highlight the importance of the benzyloxy moiety in the broader quinoline family, specific and detailed research findings on this compound, including its synthesis and biological evaluation, are not extensively documented in publicly available literature. The compound is listed in chemical databases under identifiers such as CHEMBL400104 and CAS number 143232-64-8. idrblab.netontosight.ai

Structure

3D Structure

Propiedades

Número CAS |

143232-64-8 |

|---|---|

Fórmula molecular |

C16H15NO2 |

Peso molecular |

253.29 g/mol |

Nombre IUPAC |

2-phenylmethoxy-7,8-dihydro-6H-quinolin-5-one |

InChI |

InChI=1S/C16H15NO2/c18-15-8-4-7-14-13(15)9-10-16(17-14)19-11-12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7-8,11H2 |

Clave InChI |

VGMBEUFDLPGOMH-UHFFFAOYSA-N |

SMILES canónico |

C1CC2=C(C=CC(=N2)OCC3=CC=CC=C3)C(=O)C1 |

Origen del producto |

United States |

Synthetic Methodologies for 2 Benzyloxy 7,8 Dihydro 6h Quinolin 5 One and Its Key Intermediates

Conventional Synthetic Routes to 2-benzyloxy-7,8-dihydro-6H-quinolin-5-one and Analogues

Conventional methods for synthesizing the quinolinone skeleton have been well-established for decades. These routes, while reliable, often require sequential steps of reaction and purification.

The construction of the 7,8-dihydro-6H-quinolin-5-one scaffold typically involves a multi-step sequence. A common approach begins with the reaction of a suitable aniline precursor with a β-ketoester, such as ethyl acetoacetate. This initial reaction forms a β-amino acrylate intermediate. The subsequent step involves a cyclization reaction, often thermally induced or acid-catalyzed, to form the quinolinone ring system.

For the specific synthesis of this compound, the sequence would necessitate starting materials bearing the required functionalities. For instance, a key intermediate could be formed from the Michael addition of an enamine to an appropriate acceptor, followed by an intramolecular cyclization and dehydration/aromatization sequence. The Skraup reaction, a classical method, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene to form a quinoline (B57606). pharmaguideline.combrieflands.com A modification of this, the Doebner-von Miller reaction, uses α,β-unsaturated aldehydes or ketones. pharmaguideline.comnih.gov These reactions proceed through the formation of an intermediate which then cyclizes and is subsequently oxidized to furnish the quinoline ring. brieflands.com

A representative multi-step synthesis for a related dihydroquinolinone derivative is outlined in a patent, which involves the reaction of a Baylis-Hillman addition product with 1,3-cyclohexanedione in the presence of a base, followed by the addition of ammonium acetate to facilitate the final cyclization and formation of the heterocyclic ring. google.com

Cyclocondensation reactions are at the heart of quinolinone synthesis. Several named reactions are pivotal in forming the core structure of these compounds.

Friedländer Synthesis : This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). pharmaguideline.comorganic-chemistry.orgorganicreactions.org The reaction can be catalyzed by either acids or bases and proceeds through an initial condensation followed by a cyclodehydration to yield the substituted quinoline or quinolinone. nih.govorganic-chemistry.orgorganicreactions.org This method is particularly versatile for creating polysubstituted quinolines. iipseries.org

Conrad–Limpach–Knorr Synthesis : This method is particularly relevant for the synthesis of 2- and 4-quinolones. It involves the reaction of anilines with β-ketoesters. pharmaguideline.com The reaction conditions determine the final product; lower temperatures favor the formation of a β-amino acrylate which cyclizes to a 4-quinolone, while higher temperatures lead to a β-ketoester anilide that cyclizes to a 2-quinolone. pharmaguideline.comnih.gov

Combes Synthesis : In this reaction, an arylamine is condensed with a 1,3-dicarbonyl compound to form a β-amino enone intermediate. pharmaguideline.com Subsequent acid-catalyzed cyclization of this intermediate yields the quinoline ring. pharmaguideline.com

Pfitzinger Synthesis : An extension of the Friedländer synthesis, this reaction uses isatin or isatic acid, which reacts with a carbonyl compound containing an α-methylene group in the presence of a strong base to produce quinoline-4-carboxylic acids. pharmaguideline.comnih.goviipseries.org

These classical cyclocondensation reactions provide a robust foundation for accessing a wide variety of quinolinone analogues, including the 7,8-dihydro-6H-quinolin-5-one scaffold.

Advanced and Efficient Synthetic Protocols

To overcome the limitations of conventional methods, such as long reaction times and the use of harsh reagents, advanced synthetic protocols have been developed. These methods focus on improving efficiency, atom economy, and environmental sustainability.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. mdpi.comrsc.org This approach offers significant advantages by reducing the number of synthetic steps, minimizing waste, and simplifying purification procedures. nih.govnih.gov

For the synthesis of dihydroquinolinone derivatives, a one-pot, three-component reaction can be employed. For example, the reaction of an aromatic aldehyde, a cyclic ketone like 1,3-cyclohexanedione, and an amine or ammonia source in the presence of a catalyst can directly yield the 7,8-dihydro-6H-quinolin-5-one scaffold. google.com Another approach involves the reaction of an aniline, an aldehyde, and ethyl 3,3-diethoxypropionate. nih.govingentaconnect.com Palladium-catalyzed one-pot reactions have also been developed, combining processes like C-H bond activation, C-C bond formation, and intramolecular cyclization to construct the quinolone core. nih.gov

| Starting Materials | Catalyst/Conditions | Product Type | Reference |

| Baylis-Hillman adduct, 1,3-Cyclohexanedione, Ammonium acetate | Base catalyst, 0-100 °C | 7,8-Dihydroquinolin-5(6H)-one derivative | google.com |

| Aniline, Aldehyde, Ethyl 3,3-diethoxypropionate | SnCl₂·2H₂O, Ultrasound, Water | 2-Substituted quinoline | nih.govingentaconnect.com |

| o-Nitroarylcarbaldehyde, Aldehyde/Ketone | Iron, aq. HCl | Mono- or di-substituted quinoline | rsc.org |

| Dicarbonyl compound, Triethyl orthoformate, Aniline derivative | Solvent- and catalyst-free, 130 °C | Functionalized quinolone | nih.govacs.org |

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products compared to conventional heating methods. beilstein-journals.orgudayton.edunih.gov

In the context of quinolinone synthesis, microwave energy has been successfully applied to various reaction types, including cyclocondensation and multicomponent reactions. For instance, the Friedländer synthesis of poly-substituted quinolines has been shown to be significantly more efficient under microwave irradiation compared to conventional heating, often proceeding in a solvent-free manner. organic-chemistry.org The synthesis of quinazolinones, a related class of heterocycles, from the reaction of aromatic aldehydes, an amine source, and dimedone is achieved in nearly quantitative yields within minutes under microwave irradiation. beilstein-journals.orgnih.gov This technology offers a green and efficient alternative for the rapid generation of libraries of heterocyclic compounds. frontiersin.orgnih.gov

| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

| Friedländer Synthesis | Conventional | 2-10 h | 81-94% | organic-chemistry.org |

| Friedländer Synthesis | Microwave | 2-10 min | 85-96% | organic-chemistry.org |

| Three-component quinazolinone synthesis | Conventional (Reflux) | 8-10 h | 70-85% | nih.gov |

| Three-component quinazolinone synthesis | Microwave | 3-5 min | 92-96% | nih.gov |

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. This technique can promote faster reactions, increase yields, and enable the use of greener solvents like water under mild conditions. ijsrch.com

The synthesis of quinoline derivatives has been effectively facilitated by ultrasound irradiation. One-pot, three-component reactions for synthesizing 2-substituted quinolines in water have been reported, where ultrasound irradiation significantly improves reaction efficiency. nih.govingentaconnect.com The synthesis of hybrid quinoline-imidazole compounds has also been shown to be more efficient under ultrasound compared to conventional thermal heating. nih.gov This method represents a valuable green chemistry approach, reducing energy consumption and reaction times for the synthesis of important heterocyclic scaffolds. nih.govmdpi.com

Synthesis of Precursors and Key Synthetic Intermediates Relevant to this compound

The assembly of the target molecule is contingent upon the successful synthesis of crucial precursors, most notably benzyloxy-substituted quinolinones. These intermediates provide the foundational scaffold upon which the final dihydroquinolinone ring is constructed.

Preparation of 6-Benzyloxy-5-(2-bromo-acetyl)-1H-quinolin-2-one and Similar Precursors

A pivotal intermediate in the synthesis of various quinoline derivatives is 8-benzyloxy-5-(2-bromoacetyl)-1H-quinolin-2-one. While the substitution pattern differs from a potential "6-benzyloxy" precursor, its synthesis provides a well-documented example of constructing a bromoacetyl-functionalized benzyloxy-quinolinone.

The synthesis of 8-benzyloxy-5-(2-bromoacetyl)-1H-quinolin-2-one commences with the bromination of 5-acetyl-8-benzyloxy-1H-quinolin-2-one. The reaction is typically carried out using bromine in a suitable solvent such as dichloromethane, often in the presence of a Lewis acid like boron trifluoride etherate to facilitate the reaction. The process involves heating the mixture to reflux, followed by the dropwise addition of the bromine solution. After the reaction is complete, the solvent is removed, and the residue is treated with an aqueous solution of a weak base, such as potassium carbonate, to neutralize the reaction mixture and precipitate the crude product. Purification is then achieved through recrystallization from a solvent mixture, for instance, chloroform and methanol, to yield the desired 5-bromoacetyl-8-benzyloxy-1H-quinolin-2-one as a crystalline solid.

Table 1: Synthesis of 5-Bromoacetyl-8-benzyloxy-1H-quinolin-2-one

| Reactants | Reagents | Solvent | Reaction Conditions | Yield |

| 5-acetyl-8-benzyloxy-1H-quinolin-2-one, Bromine | Boron trifluoride etherate, 10% aq. K₂CO₃ | Dichloromethane | Reflux, 30 minutes | 75.7% |

This bromoacetyl group serves as a reactive handle for subsequent cyclization or derivatization steps to form the dihydroquinolinone ring.

Derivatization Strategies of Dihydroquinolinone Rings

The construction of the 7,8-dihydro-6H-quinolin-5-one ring system can be approached through several established synthetic strategies, which are broadly applicable to the derivatization of dihydroquinolinone rings. These methods often involve the condensation of multiple components to build the heterocyclic core.

One of the most prominent methods is the Hantzsch dihydropyridine synthesis . This multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester (in two equivalents), and a nitrogen source like ammonia or ammonium acetate. The initial product is a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine (B92270) if desired. For the synthesis of a dihydroquinolinone fused system, a cyclic β-dicarbonyl compound would be used in place of one of the β-ketoesters. The versatility of the Hantzsch synthesis allows for the introduction of various substituents on the resulting ring.

Another powerful method is the Bohlmann-Rahtz pyridine synthesis . This two-step process begins with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. This intermediate then undergoes a thermally induced isomerization and subsequent cyclodehydration to yield a substituted pyridine. Modifications of this reaction can be adapted for the synthesis of fused pyridine rings, including dihydroquinolinones, by using appropriate cyclic enamines or their precursors.

More contemporary approaches to dihydro-6H-quinoline-5-ones involve one-pot condensation reactions. For instance, the reaction of β-enaminones derived from methyl ketones with 1,3-cyclohexanedione and ammonium acetate, catalyzed by reagents like CeCl₃·7H₂O-NaI, provides a direct route to these structures. researchgate.net Similarly, Mannich salts derived from acetophenones can act as Michael acceptors in reactions with cyclohexane-1,4-dione monoethylene acetal, leading to 1,5-dicarbonyl compounds that can be cyclized with ammonium acetate to form the desired dihydroquinolinone ring. researchgate.net

For the specific case of converting a precursor like 6-benzyloxy-5-(2-bromo-acetyl)-1H-quinolin-2-one to this compound, a plausible strategy would involve an intramolecular cyclization or a condensation reaction with a suitable three-carbon synthon to form the six-membered ring.

Regioselectivity and Yield Optimization in this compound Synthesis

In syntheses like the Hantzsch or Bohlmann-Rahtz reactions, the regiochemistry is largely dictated by the nature of the starting materials. The substitution pattern on the enamine and the α,β-unsaturated carbonyl compound will determine the final positions of the substituents on the heterocyclic ring. For intramolecular cyclizations, the regioselectivity is governed by the position of the reactive groups on the precursor molecule. For instance, in the cyclization of a substituted quinolinone, the position of the bromoacetyl group relative to other functionalities will determine the structure of the newly formed ring.

Yield optimization is a multifactorial process that involves adjusting various reaction parameters. These can include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. For intramolecular cyclizations, polar aprotic solvents like DMF or acetonitrile have been shown to be effective. researchgate.net

Catalyst: The use of acid or base catalysts can be crucial. For instance, Brønsted or Lewis acids can promote condensation and cyclodehydration steps in the Bohlmann-Rahtz synthesis. organic-chemistry.org

Temperature: Reaction temperatures need to be carefully controlled. While some reactions proceed at room temperature, others may require heating to overcome activation energy barriers, particularly in cyclodehydration steps.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time to maximize product formation and minimize the formation of byproducts.

Table 2: Factors Influencing Yield in Dihydroquinolinone Synthesis

| Factor | Influence |

| Solvent Polarity | Can affect the solubility of reactants and intermediates, and influence the rate of ionic reactions. |

| Catalyst Type | Acid or base catalysis can significantly accelerate key steps such as condensation and cyclization. |

| Temperature | Higher temperatures can increase reaction rates but may also lead to the formation of undesired side products. |

| Stoichiometry | The molar ratio of reactants can be adjusted to drive the reaction towards the desired product. |

By systematically varying these parameters, the yield of this compound can be maximized, and the formation of regioisomeric impurities can be minimized.

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 2 Benzyloxy 7,8 Dihydro 6h Quinolin 5 One Analogues

Design Principles for 2-benzyloxy-7,8-dihydro-6H-quinolin-5-one Derivatives

The design of derivatives of the this compound scaffold is rooted in established medicinal chemistry principles aimed at optimizing the therapeutic potential of lead compounds. A primary strategy involves the exploration of the chemical space around the core molecule to identify substitutions that enhance biological activity and selectivity.

One key design principle is the introduction of a substituted benzyl (B1604629) group linked at an oxygen-bearing position of the quinolinone core. This is based on the rationale that the flexibility of the benzyl moiety might lead to improved biological outcomes compared to more rigid aromatic substituents. nih.gov Furthermore, the benzyloxy group can serve as a crucial structural motif in quinoline (B57606) conjugates, influencing their interaction with biological targets. nih.gov

Another important design consideration is the modification of the quinolinone core itself. Substitutions at various positions on the heterocyclic ring system can significantly impact the electronic and steric properties of the molecule, thereby influencing its pharmacological profile. The goal is to discover more effective and less toxic agents by systematically altering the structure and evaluating the resulting changes in biological activity. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound Analogues

The following sections delve into a detailed analysis of how structural modifications to different parts of the this compound molecule influence its biological activity. The data presented is primarily based on studies of structurally related benzyloxy-substituted quinolin-2(1H)-one derivatives, which provide valuable insights into the SAR of this class of compounds.

Influence of the Benzyloxy Substituent on Biological Activity

The benzyloxy group is a critical component of the pharmacophore, and its modification offers a direct route to modulate the biological activity of the parent compound.

Modification of the benzyl group itself provides another avenue for SAR exploration. The introduction of substituents on the phenyl ring of the benzyl moiety can alter the electronic and steric properties of the entire benzyloxy group, thereby influencing biological activity.

Studies on related quinolinone scaffolds have shown that the nature and position of substituents on the benzyl ring are crucial. For example, in a series of 4-benzyloxyquinolin-2(1H)-one derivatives, the presence of electron-withdrawing or electron-donating groups on the benzyl ring had a significant impact on their antiproliferative activity against various cancer cell lines.

Below is a data table illustrating the effect of para-substituents on the benzyl moiety of a related 4-benzyloxy-6,7-dimethoxyquinolin-2(1H)-one scaffold on its anticancer activity, expressed as IC₅₀ values in µM against the COLO 205 cancer cell line.

| Compound | Para-Substituent on Benzyl Moiety | IC₅₀ (µM) against COLO 205 |

|---|---|---|

| Analog 1 | -H | 1.58 |

| Analog 2 | -F | 0.82 |

| Analog 3 | -Cl | 0.53 |

As the data indicates, the introduction of a para-fluoro and, more significantly, a para-chloro substituent on the benzyl ring leads to a notable increase in anticancer potency compared to the unsubstituted analog. This suggests that electron-withdrawing groups at this position may enhance the compound's interaction with its biological target.

Impact of Substitutions on the Quinolinone Core Structure

Modifications to the dihydro-oxo-quinoline ring system itself are a fundamental aspect of SAR studies. Altering the substitution pattern on this core structure can lead to significant changes in biological activity. Research on analogous 4-benzyloxyquinolin-2(1H)-one derivatives has demonstrated that substitutions at positions 6, 7, and 8 of the quinolinone ring can profoundly affect their anticancer properties.

| Compound | Substituents on Quinolinone Core | IC₅₀ (µM) against COLO 205 |

|---|---|---|

| Analog A | 6,7-Dimethoxy | 0.53 |

| Analog B | 6,7-Methylenedioxy | 0.24 |

| Analog C | 7,8-Methylenedioxy | 0.09 |

| Analog D | 6-Bromo-7-methoxy | 0.14 |

These findings underscore the importance of the substitution pattern on the quinolinone core. The data suggests that a methylenedioxy bridge, particularly at the 7 and 8 positions, significantly enhances the anticancer activity of these compounds. Similarly, a combination of a bromo and a methoxy (B1213986) group also results in high potency. These modifications likely alter the molecule's ability to fit into the active site of its target protein or affect its pharmacokinetic properties.

Introduction of Heteroatoms and Fused Rings to the Quinoline Core

The modification of the core quinoline scaffold is a cornerstone of medicinal chemistry, aimed at modulating a compound's physicochemical properties, biological activity, and selectivity. Introducing heteroatoms or fusing additional ring systems to the 7,8-dihydro-6H-quinolin-5-one core can significantly alter its steric and electronic profile, leading to novel structure-activity relationships (SAR).

Heteroatom Introduction: The strategic replacement of carbon atoms within the quinoline ring system with heteroatoms such as nitrogen, oxygen, or sulfur can profoundly impact molecular interactions. For instance, introducing a nitrogen atom into the benzene (B151609) portion of the quinoline scaffold to create a quinazoline (B50416) or into the pyridine (B92270) ring can alter the molecule's hydrogen bonding capacity and basicity. These modifications can influence receptor binding and metabolic stability.

Fused Ring Systems: Annulating additional rings onto the quinoline framework is another effective strategy to explore new chemical space and enhance biological activity. This approach creates more rigid and structurally complex molecules that can improve target affinity and selectivity. Fused systems can range from simple aromatic or aliphatic rings to complex heterocyclic structures. For example, the synthesis of spirotetrahydroquinolines fused with medium-sized rings (7, 8, or 9-membered) has been developed as a transition-metal-free method, demonstrating the feasibility of creating diverse and complex scaffolds. rsc.org Similarly, synthetic strategies have been devised to produce ring-fused indoles and quinolones from common precursors, allowing for scaffold diversity depending on the reaction conditions employed. nih.gov Fusing heterocyclic rings such as oxazine, furan, pyran, or imidazole (B134444) can introduce new interaction points for target binding. nih.govpreprints.org The synthesis of furo[3,2-c]quinolin-4(5H)-one and pyrano[3,2-c]quinolin-5-one derivatives are examples of this strategy. preprints.org

The table below summarizes various modifications involving fused rings on quinoline-related scaffolds and their intended purpose in drug design.

| Modification Type | Example Scaffold | Rationale / Outcome |

| Heterocyclic Annulation | Oxazino[5,6-h]quinoline nih.gov | Introduction of additional hydrogen bond donors/acceptors; modulation of solubility and ADME properties. |

| Heterocyclic Annulation | Furo[3,2-c]quinolinone preprints.org | Creation of novel, rigid scaffolds to explore new binding orientations within a target active site. |

| Heterocyclic Annulation | Tetrazolo[1,5-a]quinolone preprints.org | The tetrazole ring acts as a bioisostere, often for a carboxylic acid, influencing acidity and metabolic stability. |

| Spirocyclization | Spirotetrahydroquinolines rsc.org | Generates three-dimensional complexity, which can improve target specificity and reduce off-target effects. |

| Carbocyclic Annulation | Pyrido[2,3-c]carbazole researchgate.net | Extends the aromatic system, potentially increasing affinity through enhanced π-π stacking interactions. |

These structural modifications underscore the versatility of the quinoline core in generating diverse libraries of compounds for screening and lead optimization.

Role of the Carbonyl Group at Position 5 (or related positions)

The carbonyl group is a critical functional moiety in many pharmacologically active molecules, and its role in the this compound scaffold is multifaceted. While direct SAR studies on the C5-carbonyl of this specific skeleton are not extensively documented, its importance can be inferred from studies of related quinolinone structures and general principles of medicinal chemistry.

The quinolone scaffold is characterized by the presence of both a hydrogen bond donor (the -NH group in quinolones) and a hydrogen bond acceptor (the carbonyl group), which expands the scope of its potential biological interactions. researchgate.net In the this compound structure, the C5-carbonyl group is a key hydrogen bond acceptor. This feature is crucial for anchoring the ligand within the active site of a biological target, such as an enzyme or receptor, through specific hydrogen bonds with amino acid residues like serine, threonine, or asparagine.

In SAR studies of various quinolinone derivatives, the core heterocyclic structure, including the carbonyl group, is often retained while peripheral substituents are modified. nih.gov This suggests that the quinolinone nucleus, with its embedded carbonyl, is frequently considered an essential component of the pharmacophore responsible for the compound's primary biological activity. Modification, removal, or relocation of the carbonyl group would likely lead to a significant loss of potency, unless compensated for by other interactions.

Scaffold Hopping and Bioisosteric Replacements based on the this compound Skeleton

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to design new chemotypes with improved properties while retaining the biological activity of a parent compound. nih.gov These techniques are particularly valuable for navigating around intellectual property limitations, enhancing pharmacokinetic profiles, or reducing toxicity.

Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups. nih.gov For the this compound skeleton, several hops could be envisioned. A notable example from the literature is the successful scaffold hop from a tetrahydroquinolone to a quinoline analogue in the development of CETP inhibitors. researchgate.net Another relevant strategy involves converting an α,β-unsaturated ketone, a feature present in the dihydro-quinolin-5-one core, into a more stable pyridine ring. mdpi.com

The table below illustrates potential scaffold hops for the this compound core.

| Original Scaffold | Hopped Scaffold Example | Rationale |

| Dihydro-quinolin-5-one | Indanone | Maintains a fused bicyclic system with an aromatic ring and a ketone, but with a five-membered non-aromatic ring. |

| Dihydro-quinolin-5-one | Tetralone | Replaces the heterocyclic ring with a carbocyclic one, altering polarity and metabolic profile while preserving the general shape. |

| Dihydro-quinolin-5-one | Benzofuranone / Benzothiophenone | Introduces a different heteroatom (O or S) into the ring system, potentially altering binding interactions and physicochemical properties. |

| Dihydro-quinolin-5-one | Quinoline researchgate.net | Aromatization of the second ring can change the planarity and electronic properties of the molecule significantly. |

Bioisosteric Replacements: Bioisosterism involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar physicochemical properties, leading to compounds with similar biological activity. drugdesign.org This can be applied to various parts of the this compound molecule.

Benzyloxy Group: The benzyloxy moiety can be replaced with a variety of bioisosteres to modulate lipophilicity, metabolic stability, or potency. Replacing the phenyl ring with bioisosteres like pyridine or thiophene (B33073) is a common strategy. researchgate.net Saturated, conformationally rigid groups such as bicyclo[1.1.1]pentane or 2-oxabicyclo[2.2.2]octane have also been used as bioisosteres for phenyl rings to improve properties like solubility and metabolic stability. enamine.net

Carbonyl Group: The C5-carbonyl could be replaced by groups that can act as hydrogen bond acceptors, such as an oxime, a hydrazone, or a sulfone.

Quinoline Core: The entire quinoline ring system can be replaced by other bicyclic heteroaromatic scaffolds like quinazoline, benzoxazine, or indole, which may offer different pharmacological profiles.

The following table provides examples of potential bioisosteric replacements for different moieties of the parent compound.

| Original Moiety | Potential Bioisostere | Purpose of Replacement |

| Phenyl (of benzyloxy group) | Pyridine, Thiophene researchgate.net | Modulate electronics, polarity, and introduce new hydrogen bonding capabilities. |

| Phenyl (of benzyloxy group) | Bicyclo[2.2.2]octane enamine.net | Increase saturation (sp³ character) to improve solubility and metabolic profile. |

| Ether Linkage (-O-) | Thioether (-S-), Methylene (-CH₂-) | Alter bond angles, lipophilicity, and metabolic stability. |

| Carbonyl Group (C=O) | Oxime (=N-OH), Sulfone (-SO₂-) | Mimic hydrogen bonding ability while altering electronics and steric bulk. |

| Quinoline Ring | Quinazoline, Benzoxazine | Ring equivalent replacement to alter core properties and explore new intellectual property. |

These strategies provide a rational framework for the further development of analogues based on the this compound scaffold to optimize their potential as therapeutic agents.

Research Gaps and Future Perspectives for 2 Benzyloxy 7,8 Dihydro 6h Quinolin 5 One Research

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

Current synthetic strategies for quinolinone derivatives often involve multi-component reactions or classical cyclization methods. researchgate.net For instance, a common approach involves the reaction of a Baylis-Hillman adduct with 1,3-cyclohexanedione or its derivatives in the presence of a base catalyst, followed by treatment with an ammonium source. google.com While effective, these methods may present challenges related to reaction conditions, yields, and environmental impact.

A significant research gap exists in the development of more sustainable and efficient synthetic routes to 2-benzyloxy-7,8-dihydro-6H-quinolin-5-one. Future research should focus on:

Green Chemistry Approaches: The exploration of microwave-assisted synthesis, which has been shown to be efficient for other quinolinone derivatives, could significantly reduce reaction times and energy consumption. researchgate.net The use of environmentally benign solvents and catalysts is another crucial area for investigation.

Catalytic Systems: The development of novel catalytic systems, such as those based on transition metals or organocatalysts, could offer higher selectivity and yields under milder reaction conditions.

Flow Chemistry: The application of continuous flow chemistry could enable better control over reaction parameters, improve scalability, and enhance the safety of the synthesis process.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. | Optimization of microwave parameters for the specific synthesis of this compound. |

| Green Catalysis | Use of non-toxic and recyclable catalysts, milder reaction conditions. | Development of novel organocatalysts or earth-abundant metal catalysts. |

| Flow Chemistry | Improved process control, enhanced safety, and scalability. | Design and optimization of a continuous flow process for the synthesis. |

Identification of Additional Pharmacological Targets and Therapeutic Applications

The pharmacological profile of this compound remains largely uncharacterized. While related quinolinone derivatives have shown promise as anticancer agents by inducing apoptosis and disrupting microtubule assembly, the full therapeutic potential of this specific compound is unknown. nih.govnih.gov

Future research should aim to:

Broad-Spectrum Biological Screening: A comprehensive screening of this compound against a wide range of biological targets is warranted. This could unveil novel activities beyond the established anticancer properties of the quinolinone class.

Target Identification and Validation: For any identified biological activity, the specific molecular targets need to be identified and validated. This could involve techniques such as affinity chromatography, proteomics, and genetic approaches.

Exploration of New Therapeutic Areas: Based on the screening results, the potential of this compound in other therapeutic areas, such as neurodegenerative diseases, inflammatory disorders, or infectious diseases, should be investigated. For example, some quinolinone derivatives have shown antimicrobial activity. researchgate.net

Advanced Structural Optimization Strategies

The structure of this compound offers multiple sites for chemical modification to enhance its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related 4-benzyloxyquinolin-2(1H)-one derivatives have demonstrated that substitutions on the quinolinone core and the benzyloxy moiety can significantly impact biological activity. nih.govnih.gov

Future structural optimization efforts should focus on:

Systematic SAR Studies: A systematic investigation of substitutions at various positions of the quinolinone ring and the benzyl (B1604629) group is necessary to establish a comprehensive SAR profile for this scaffold.

Bioisosteric Replacement: The use of bioisosteric replacements for the benzyloxy group or other functional groups could lead to compounds with improved properties.

Fragment-Based Drug Design: This approach could be employed to identify small molecular fragments that bind to the target of interest, which can then be elaborated or linked to the this compound scaffold to design more potent inhibitors.

| Modification Site | Potential Impact | Example Substituents to Explore |

| Quinolinone Core | Altered electronic properties, improved target binding. | Halogens, alkyl groups, methoxy (B1213986) groups. |

| Benzyl Ring | Enhanced potency, modified solubility. | Electron-donating or electron-withdrawing groups. |

| Dihydro-quinolinone Ring | Changes in conformation and steric interactions. | Alkyl or aryl substitutions. |

Application of Integrated Computational and Experimental Approaches

The integration of computational modeling and experimental studies can significantly accelerate the drug discovery and development process. For a compound like this compound, where experimental data is scarce, computational approaches can provide valuable insights and guide experimental work.

Future research should leverage:

Molecular Docking and Virtual Screening: If a biological target is identified, molecular docking can be used to predict the binding mode of this compound and to virtually screen for other potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling: As SAR data becomes available, QSAR models can be developed to predict the biological activity of novel derivatives and to guide the design of more potent compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target, helping to understand the mechanism of action and to design molecules with improved binding affinity.

By systematically addressing these research gaps, the scientific community can unlock the full potential of this compound and its derivatives as valuable scaffolds for the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for 2-benzyloxy-7,8-dihydro-6H-quinolin-5-one to improve yield and purity?

- Methodological Answer : Begin by evaluating reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to minimize side products. For example, intermediates like 8-benzyloxy derivatives (e.g., 8-Benzyloxy-5-((R)-2-bromo-1-hydroxyethyl)-1H-quinolinone) often require controlled benzylation under inert atmospheres to prevent oxidation . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol can isolate the target compound. Monitor purity using HPLC with UV detection at 254 nm, referencing retention times from analogous quinolinone derivatives .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of - and -NMR to confirm substituent positions and stereochemistry, comparing chemical shifts to structurally related compounds like 5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one . High-resolution mass spectrometry (HRMS) ensures molecular formula validation, while FT-IR identifies functional groups (e.g., carbonyl stretches at ~1650–1700 cm) . For physicochemical properties, calculate logP values using Crippen’s fragmentation method (logP = 2.091 for similar compounds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Conduct longitudinal analyses to distinguish short-term vs. long-term effects, as seen in studies on analogous compounds like mGlu5 antagonists (e.g., MRZ-8676) . Use structural equation modeling (SEM) to isolate confounding variables (e.g., impurity profiles, stereochemical inconsistencies) . Validate findings with orthogonal assays (e.g., competitive binding assays vs. functional cAMP assays) to confirm target engagement.

Q. What strategies are effective for assessing the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated stability studies by storing the compound at 25°C (ambient), 40°C (stress), and 60°C (extreme) in buffers of pH 3, 7, and 9 . Monitor degradation via LC-MS to identify hydrolysis products (e.g., loss of benzyloxy groups) or oxidation byproducts. Compare results to NIST-predicted degradation pathways for structurally similar quinolinones .

Q. How can computational modeling predict the physicochemical and pharmacokinetic properties of this compound?

- Methodological Answer : Use ACD/Labs Percepta to estimate logP, solubility, and permeability (e.g., Caco-2 cell models) based on fragment contributions . Molecular dynamics simulations (e.g., GROMACS) can model interactions with biological targets, such as quinolinone-binding enzymes, by aligning with crystallographic data from related compounds like 2-phenylquinoline derivatives .

Q. What approaches mitigate impurities in the synthesis of this compound?

- Methodological Answer : Employ preparative HPLC with C18 columns to separate regioisomers or diastereomers. Set impurity thresholds ≤0.4% total, as per pharmacopeial guidelines for quinolinone derivatives . Use tandem MS to trace impurity origins (e.g., incomplete benzylation or residual solvents) and adjust reaction stoichiometry or purification protocols accordingly .

Data Contradiction & Methodological Rigor

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Reconcile contradictions by evaluating bioavailability factors (e.g., plasma protein binding, metabolic clearance) using microsomal stability assays . Cross-validate in vivo results with ex vivo tissue distribution studies (e.g., LC-MS quantification in target organs). Apply the "de facto anonymization" framework to ensure data transparency while adhering to ethical guidelines for open data sharing .

Q. What statistical methods are robust for analyzing dose-response relationships in preclinical studies?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC values. Apply bootstrapping (1,000 iterations) to assess confidence intervals, as demonstrated in longitudinal studies on presenteeism and effort exertion . Correct for multiple comparisons using the Benjamini-Hochberg procedure to minimize false discovery rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.